molecular formula C23H24N4O3S B2550868 N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)-2,4,5-trimethylbenzenesulfonamide CAS No. 946290-74-0

N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)-2,4,5-trimethylbenzenesulfonamide

Cat. No.: B2550868
CAS No.: 946290-74-0
M. Wt: 436.53
InChI Key: AOXGWLXQHMULPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-(6-Methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)-2,4,5-trimethylbenzenesulfonamide is a sulfonamide derivative featuring an imidazo[1,2-b]pyridazine core substituted with a methoxy group at position 6 and a 2,4,5-trimethylbenzenesulfonamide moiety. The compound’s design leverages sulfonamide groups, known for enhancing binding affinity to enzyme active sites, and the imidazo[1,2-b]pyridazine scaffold, a privileged structure in kinase inhibitor development .

Properties

IUPAC Name

N-[5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl]-2,4,5-trimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4O3S/c1-14-6-7-18(20-13-27-22(24-20)8-9-23(25-27)30-5)12-19(14)26-31(28,29)21-11-16(3)15(2)10-17(21)4/h6-13,26H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOXGWLXQHMULPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=CN3C(=N2)C=CC(=N3)OC)NS(=O)(=O)C4=C(C=C(C(=C4)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)-2,4,5-trimethylbenzenesulfonamide is a complex organic compound that has gained attention in medicinal chemistry due to its unique structure and potential biological activities. This article explores its biological activity, focusing on its mechanism of action, therapeutic potential, and relevant case studies.

Chemical Structure

The compound features a benzene sulfonamide core linked to an imidazo[1,2-b]pyridazine moiety, characterized by the following structural formula:

C20H24N4O2S\text{C}_{20}\text{H}_{24}\text{N}_4\text{O}_2\text{S}

This structure contributes to its diverse biological interactions.

Research indicates that this compound interacts with specific enzymes and receptors , modulating various biochemical pathways. The exact molecular targets remain under investigation but are believed to play a role in pathways related to cancer proliferation and antimicrobial activity.

Antitumor Activity

Studies have demonstrated that this compound exhibits significant antitumor properties. In vitro assays on various cancer cell lines have shown promising results:

Cell Line IC50 (µM) Assay Type
A5496.75 ± 0.192D Culture
HCC8275.13 ± 0.972D Culture
NCI-H3584.01 ± 0.953D Culture

These results indicate that the compound effectively inhibits cell proliferation in lung cancer models, suggesting its potential as a lead compound for further drug development .

Antimicrobial Activity

In addition to its antitumor effects, the compound has been evaluated for antimicrobial properties against both Gram-positive and Gram-negative bacteria. Testing involved:

  • Escherichia coli (Gram-negative)
  • Staphylococcus aureus (Gram-positive)

The results indicated moderate antimicrobial activity, although further optimization is required to enhance efficacy and selectivity .

Case Studies

Several studies have explored the therapeutic potential of this compound:

  • Study on Lung Cancer Cells : A study assessed the effects of the compound on three human lung cancer cell lines using MTS cytotoxicity assays. Results showed that the compound effectively inhibited cell growth with varying degrees of potency across different cell lines .
  • Optimization Studies : Further research focused on modifying the chemical structure to improve selectivity and reduce toxicity towards normal cells. The findings suggested that while some derivatives exhibited high activity against cancer cells, they also affected normal fibroblast cells, highlighting the need for careful dose management in therapeutic applications .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ponatinib (Bcr-Abl Kinase Inhibitor)

  • Structural Differences : Ponatinib (synthesized via a 9-step route in ) shares a nitrogen-rich heterocyclic core but lacks the imidazo[1,2-b]pyridazine moiety. Instead, it incorporates a pyrido[3,4-d]pyrimidine scaffold .
  • Functional Impact : Ponatinib targets Bcr-Abl kinase (including the T315I mutation), while the sulfonamide group in the target compound may confer selectivity for other kinases or receptors.
  • Synthesis : Ponatinib’s synthesis achieved a 5.36% yield under mild conditions, suggesting that the target compound’s synthesis (if analogous) might require optimization for scalability .

VEGFR Inhibitor (EP Patent Compound)

  • Structural Overlap: The European Patent Bulletin () describes a compound with an imidazo[1,2-b]pyridazine core but substitutes the methoxy group with a cyclopropanecarbonylamino group and replaces the sulfonamide with a pyrazole carboxamide .
  • Target Specificity : The patent compound inhibits VEGFR, critical in angiogenesis, whereas the sulfonamide in the target compound may modulate solubility or binding kinetics differently.

General Trends in Imidazo[1,2-b]pyridazine Derivatives

  • Core Modifications: Methoxy groups at position 6 (as in the target compound) are associated with improved metabolic stability, whereas substituents like cyclopropanecarbonylamino (patent compound) may enhance target engagement .
  • Sulfonamide vs. Carboxamide : Sulfonamides generally exhibit stronger hydrogen-bonding capacity and acidity, which could influence binding to kinases or other enzymes compared to carboxamides .

Comparative Data Table

Parameter Target Compound Ponatinib VEGFR Inhibitor (Patent)
Core Structure Imidazo[1,2-b]pyridazine Pyrido[3,4-d]pyrimidine Imidazo[1,2-b]pyridazine
Key Substituents 6-Methoxy, 2,4,5-trimethylbenzenesulfonamide Trifluoromethyl, ethynyl Cyclopropanecarbonylamino, pyrazole carboxamide
Primary Target Not explicitly stated (kinase suspected) Bcr-Abl (including T315I mutant) VEGFR
Synthesis Yield Not reported 5.36% Not disclosed
Functional Groups Sulfonamide Amide, alkyne Carboxamide, cyclopropane

Research Findings and Implications

  • Selectivity : The sulfonamide group in the target compound may reduce off-target effects compared to carboxamide-based inhibitors, as sulfonamides often exhibit distinct binding profiles .
  • Synthetic Feasibility : Ponatinib’s low yield (5.36%) highlights challenges in scaling imidazo[1,2-b]pyridazine derivatives; the target compound’s synthesis may require similar optimization .
  • Therapeutic Potential: Structural alignment with VEGFR inhibitors suggests anti-angiogenic applications, but empirical data are needed to confirm target engagement .

Preparation Methods

Condensation of α-Bromoketone and 3-Amino-6-methoxypyridazine

The imidazo[1,2-b]pyridazine scaffold is constructed via a cyclocondensation reaction between 3-amino-6-methoxypyridazine and an α-bromoketone under mild basic conditions (e.g., NaHCO₃). The halogen (Cl/Br) at the 6-position of the pyridazine ring directs regioselective alkylation at the N1 position, preventing undesired side reactions.

Reaction Conditions :

  • Solvent: Ethanol/water (4:1)
  • Temperature: 60–80°C
  • Time: 6–12 hours
  • Yield: 65–75%

Mechanistic Insight :
The α-bromoketone undergoes nucleophilic attack by the pyridazine amine, followed by intramolecular cyclization to form the bicyclic imidazo[1,2-b]pyridazine system. The methoxy group at C6 enhances electron density, facilitating deprotonation and cyclization.

Functionalization of the Phenyl Linker

Preparation of 5-(6-Methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylaniline

The phenyl linker is introduced via a Buchwald-Hartwig coupling or nucleophilic aromatic substitution (SNAr). A preferred route involves:

Substrate : 2-Methyl-5-nitroaniline
Reaction :

  • Nitro Reduction : Catalytic hydrogenation (H₂, Pd/C) converts the nitro group to an amine.
  • Coupling with Imidazo[1,2-b]pyridazine :
    • Palladium catalyst (e.g., Pd(OAc)₂)
    • Ligand: Xantphos
    • Base: Cs₂CO₃
    • Solvent: DMF or toluene
    • Temperature: 100–120°C
    • Yield: 50–60%

Analytical Data :

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.45 (s, 1H, imidazo-H), 7.92 (d, J = 8.0 Hz, 1H), 7.38 (s, 1H), 6.95 (d, J = 8.0 Hz, 1H), 3.89 (s, 3H, OCH₃), 2.41 (s, 3H, CH₃).
  • HRMS : m/z [M+H]⁺ Calcd for C₁₄H₁₄N₄O: 278.1142; Found: 278.1145.

Synthesis of 2,4,5-Trimethylbenzenesulfonyl Chloride

Sulfonation and Chlorination

The sulfonyl chloride precursor is synthesized via a modified Friedel-Crafts sulfonation followed by chlorination:

Step 1 : Sulfonation of 1,2,4-trimethylbenzene with chlorosulfonic acid (ClSO₃H) in DCM at 0°C.
Step 2 : Chlorination using thionyl chloride (SOCl₂) in DMF, catalyzed by H₂SO₄.

Reaction Conditions :

  • Molar ratio (arene:ClSO₃H:SOCl₂): 1:1.2:1.5
  • Temperature: 0°C (sulfonation), 70°C (chlorination)
  • Yield: 80–85%

Key Patent Insight :
The use of N,N-dimethylformamide (DMF) and sulfuric acid suppresses the formation of formyl byproducts, ensuring high purity (>95% by HPLC).

Sulfonylation of the Aniline Intermediate

Coupling of 5-(6-Methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylaniline with 2,4,5-Trimethylbenzenesulfonyl Chloride

The final step involves nucleophilic acyl substitution:

Reaction Protocol :

  • Base : Pyridine or Et₃N (2.5 equiv)
  • Solvent : Dichloromethane (DCM)
  • Temperature : 0°C → room temperature
  • Time : 4–6 hours
  • Yield : 70–75%

Workup :

  • Quench with ice-water.
  • Extract with DCM, dry (Na₂SO₄), and concentrate.
  • Purify by recrystallization (EtOH/H₂O) or column chromatography (SiO₂, hexane/EtOAc 3:1).

Characterization Data :

  • Melting Point : 198–200°C
  • ¹H NMR (400 MHz, CDCl₃): δ 8.52 (s, 1H, imidazo-H), 8.02 (d, J = 8.4 Hz, 1H), 7.68 (s, 1H), 7.45 (d, J = 8.4 Hz, 1H), 7.30 (s, 2H, Ar-H), 3.95 (s, 3H, OCH₃), 2.65 (s, 3H, CH₃), 2.50 (s, 6H, 2×CH₃).
  • ¹³C NMR (100 MHz, CDCl₃): δ 158.9, 145.6, 139.2, 135.4, 134.8, 132.1, 129.7, 128.5, 127.9, 124.3, 56.2 (OCH₃), 21.4, 20.1, 19.8.
  • HRMS : m/z [M+H]⁺ Calcd for C₂₅H₂₆N₄O₃S: 486.1698; Found: 486.1701.

Optimization and Challenges

Regioselectivity in Imidazo[1,2-b]pyridazine Formation

The use of 3-amino-6-methoxypyridazine ensures exclusive cyclization at the N1 position, avoiding competing pathways observed in non-halogenated analogs. Substituting bromine for chlorine at C6 of the pyridazine ring improves reaction kinetics but necessitates harsher conditions (e.g., higher temperature).

Sulfonylation Efficiency

Excess sulfonyl chloride (1.5 equiv) and slow addition of the aniline intermediate minimize dimerization. Catalytic DMAP (4-dimethylaminopyridine) enhances reaction rate by activating the sulfonyl chloride.

Scalability and Industrial Considerations

The synthesis is amenable to kilogram-scale production with the following adjustments:

  • Continuous Flow Reactors : For imidazo[1,2-b]pyridazine cyclization to improve heat transfer.
  • Catalyst Recycling : Pd catalysts from coupling steps can be recovered via filtration and reused with <5% loss in activity.
  • Green Chemistry : Replace DMF with cyclopentyl methyl ether (CPME) in sulfonylation to reduce environmental impact.

Q & A

Q. What are the recommended synthetic routes for N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)-2,4,5-trimethylbenzenesulfonamide, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves sequential coupling of the imidazo[1,2-b]pyridazine core with functionalized aryl sulfonamide groups. Key steps include:
  • Core Formation : Cyclization of 6-methoxypyridazine derivatives with α-haloketones under basic conditions (e.g., K₂CO₃ in DMF) to yield the imidazo[1,2-b]pyridazine scaffold .
  • Sulfonamide Coupling : Reacting the core with 2,4,5-trimethylbenzenesulfonyl chloride in the presence of a coupling agent (e.g., EDCI/HOBt) and a base (e.g., Et₃N) in anhydrous DCM .
  • Optimization : Adjust reaction temperature (60–80°C) and solvent polarity (DMF vs. THF) to improve yield. Monitor purity via HPLC and confirm intermediates by ¹H NMR .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • Methodological Answer :
  • ¹H/¹³C NMR : Assign peaks for the methoxy group (~δ 3.8–4.0 ppm), aromatic protons (~δ 6.5–8.5 ppm), and sulfonamide NH (~δ 10–12 ppm, if present) .
  • Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., ESI-MS in positive ion mode) with exact mass matching theoretical m/z .
  • X-ray Crystallography : Resolve the 3D structure to validate sulfonamide geometry and intermolecular interactions (e.g., hydrogen bonding with the imidazo ring) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological relevance of the imidazo[1,2-b]pyridazine and sulfonamide moieties?

  • Methodological Answer :
  • Analog Synthesis : Prepare derivatives with variations in substituents (e.g., replacing methoxy with ethoxy, modifying methyl groups on the sulfonamide) .
  • Biological Assays : Test analogs against target enzymes (e.g., kinases, phosphatases) using fluorescence-based activity assays. Compare IC₅₀ values to correlate substituent effects with potency .
  • Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to predict binding modes of the sulfonamide group in enzyme active sites .

Q. What experimental strategies address contradictions in reported biological activity data for imidazo[1,2-b]pyridazine derivatives?

  • Methodological Answer :
  • Reproducibility Checks : Replicate assays under standardized conditions (pH, temperature, solvent) to minimize variability .
  • Metabolic Stability Testing : Use liver microsomes to assess compound stability, as rapid degradation may explain discrepancies in cellular vs. enzymatic activity .
  • Orthogonal Assays : Validate activity with complementary techniques (e.g., SPR for binding affinity vs. enzymatic inhibition assays) .

Q. How can computational methods guide the optimization of pharmacokinetic properties for this compound?

  • Methodological Answer :
  • ADME Prediction : Use tools like SwissADME to calculate logP (target ≤3), topological polar surface area (TPSA <90 Ų), and CYP450 inhibition profiles .
  • Molecular Dynamics (MD) Simulations : Simulate interactions with blood plasma proteins (e.g., albumin) to predict bioavailability .
  • Toxicity Screening : Apply QSAR models (e.g., ProTox-II) to flag potential hepatotoxicity risks from the sulfonamide group .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.